N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3OS2/c17-11-6-7-13(18)12(8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQREEFCEPMARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and may require catalysts or reagents such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the halogens can introduce various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzylsulfanyl and halogenated benzamide moieties. These interactions can lead to the inhibition of enzyme activity or modulation of signaling pathways, which may account for its observed biological effects.
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, many of which exhibit pesticidal or plant growth-regulating properties. Key structural analogs and their properties are summarized below:
Table 1: Comparative Analysis of Thiadiazole Derivatives
Key Structural and Functional Differences
Backbone Variations: The target compound features a benzamide group, whereas analogs like 5h and 5j () have phenoxyacetamide backbones. Benzamide derivatives often exhibit greater metabolic stability compared to acetamides due to reduced esterase susceptibility .
Sulfanyl Group Modifications :
- Replacing the benzylsulfanyl group with 4-chlorobenzylsulfanyl (as in 5j ) introduces electron-withdrawing effects, which may alter electronic distribution and binding affinity in biological targets .
- The o-tolylmethylsulfanyl variant () adds steric bulk, which could hinder interactions with enzyme active sites compared to the unsubstituted benzyl group in the target compound .
For example:
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties. The unique structure of this compound, featuring a thiadiazole ring and various halogen substitutions, plays a crucial role in its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₈BrClN₃S₂. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 360.69 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. The presence of the thiadiazole moiety is known to enhance the compound's ability to interact with DNA and proteins involved in cell cycle regulation. This interaction may lead to the induction of apoptosis in cancer cells.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. Research indicates that such compounds can inhibit cell growth and induce apoptosis through mechanisms involving cell cycle arrest.
A study evaluating the anticancer activity of various thiadiazole derivatives reported IC50 values indicating effective inhibition of cancer cell proliferation:
| Compound Name | IC50 (μM) against A549 | IC50 (μM) against HCC827 |
|---|---|---|
| This compound | 6.75 ± 0.19 | 9.31 ± 0.78 |
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits promising antimicrobial activity. Studies have shown that thiadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
The following table summarizes the antimicrobial effectiveness of similar compounds:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Case Studies
Recent research has focused on synthesizing and evaluating the biological activities of thiadiazole derivatives similar to this compound. For example:
- Study on Antitumor Activity : A study published in MDPI highlighted the synthesis of several thiadiazole derivatives and their evaluation against human lung cancer cell lines. The results indicated that these compounds exhibited significant growth inhibition with varying degrees of potency depending on their structural modifications .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related thiadiazole compounds against common pathogens. The findings demonstrated that these compounds could serve as effective alternatives for treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
